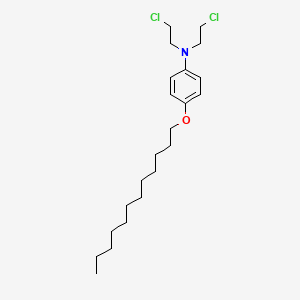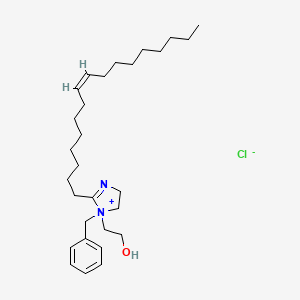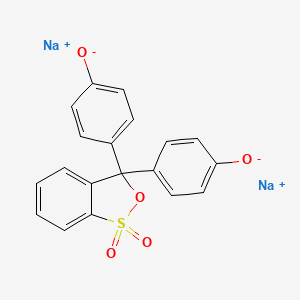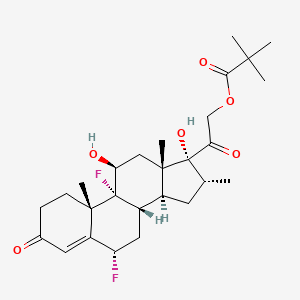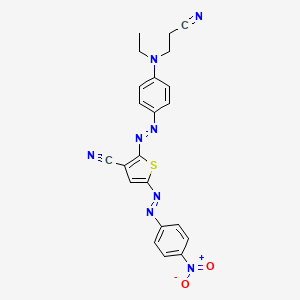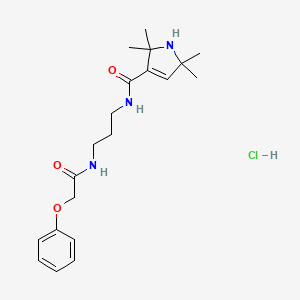
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₀H₂₁NO₆P₂K₃. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves the following steps:
Reaction of 2-ethylhexylamine with formaldehyde: This step forms an intermediate imine compound.
Reaction of the intermediate with phosphorous acid: This step leads to the formation of the bisphosphonate structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The phosphonate groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
Applications De Recherche Scientifique
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in bone metabolism.
Medicine: As a bisphosphonate, it is investigated for its potential use in treating bone diseases such as osteoporosis.
Industry: The compound is used in the formulation of various industrial products, including detergents and water treatment chemicals.
Mécanisme D'action
The mechanism of action of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps maintain bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific potassium salt form, which may offer different solubility and bioavailability properties compared to its sodium or ammonium counterparts. This uniqueness can influence its effectiveness and application in various fields.
Propriétés
Numéro CAS |
94230-76-9 |
|---|---|
Formule moléculaire |
C10H22K3NO6P2 |
Poids moléculaire |
431.53 g/mol |
Nom IUPAC |
tripotassium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
Clé InChI |
LNTAKMWTPRKCRO-UHFFFAOYSA-K |
SMILES canonique |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


